

"spectroscopic data for 2-(Methylthio)benzo[d]oxazole"

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Compound of Interest

Compound Name: 2-(Methylthio)benzo[d]oxazole

Cat. No.: B078973

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Abstract

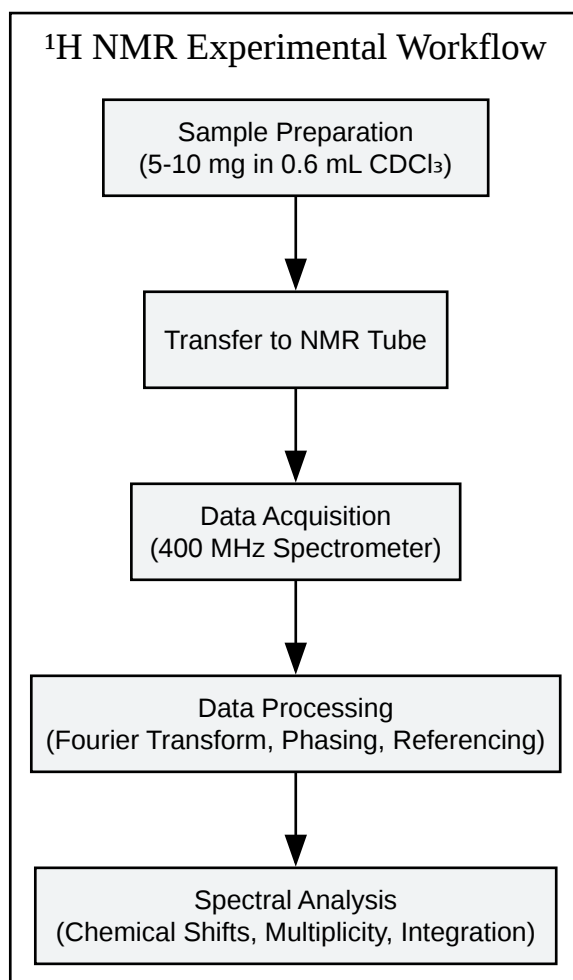
This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Methylthio)benzo[d]oxazole** (CAS No. 13673-62-6). As a molecule of interest within the benzoxazole class of heterocyclic compounds, a thorough understanding of its structural and electronic properties is crucial for its application in research and development. This document synthesizes available experimental data with theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. Each section includes not only the spectral data but also the underlying principles and proposed experimental protocols, ensuring both scientific integrity and practical utility.

Introduction to 2-(Methylthio)benzo[d]oxazole

2-(Methylthio)benzo[d]oxazole belongs to the benzoxazole family, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, and the substituent at the 2-position significantly influences the molecule's properties. The methylthio (-SCH₃) group at this position in **2-(Methylthio)benzo[d]oxazole** introduces a unique combination of electronic and steric effects, making its detailed spectroscopic characterization essential for structure elucidation, quality control, and the prediction of its chemical behavior.

Molecular Structure

The structural formula of **2-(Methylthio)benzo[d]oxazole** is C_8H_7NOS , with a molecular weight of 165.21 g/mol .^[1] The molecule consists of a bicyclic benzoxazole system with a methylthio group attached to the carbon atom at the 2-position.



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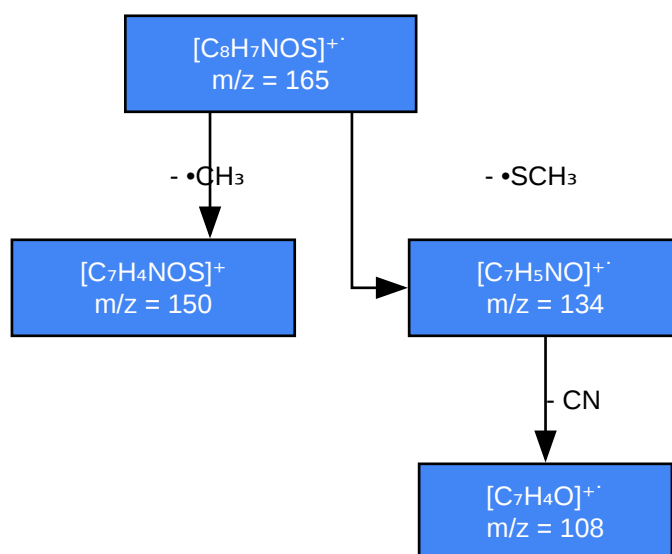
Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

- Molecular Ion (M^+): $m/z = 165$. This peak corresponds to the intact molecule with the loss of one electron. Its presence would confirm the molecular weight of the compound.
- Major Fragment Ions:
 - $m/z = 150$ $[M - CH_3]^+$: Loss of a methyl radical from the molecular ion.
 - $m/z = 134$ $[M - SCH_3]^+$: Cleavage of the C-S bond, resulting in the loss of the methylthio radical.
 - $m/z = 108$ $[C_7H_4O]^+$: A common fragment for benzoxazoles, resulting from the cleavage of the oxazole ring.



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Caption: Proposed mass spectral fragmentation pathway for **2-(Methylthio)benzo[d]oxazole**.

Experimental Protocol: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup:
 - Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms).

- Mass Spectrometer (MS): An electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- GC Method:
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250 $^{\circ}$ C.
 - Oven Program: Start at 50 $^{\circ}$ C, hold for 1 minute, then ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 2 scans/second.
- Data Analysis:
 - Identify the peak corresponding to **2-(Methylthio)benzo[d]oxazole** in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H	Stretching	3050 - 3150
C=N	Stretching	1610 - 1630
Aromatic C=C	Stretching	1450 - 1600
C-O-C	Asymmetric Stretching	1230 - 1270
Aromatic C-H	Out-of-plane Bending	740 - 780
C-S	Stretching	600 - 800

Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: An ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Number of Scans: 16 or 32.
 - Resolution: 4 cm⁻¹.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

- Identify and label the major absorption bands.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for **2-(Methylthio)benzo[d]oxazole**. By combining available experimental data with well-established spectroscopic principles and data from analogous structures, a comprehensive characterization of the molecule has been presented. The included hypothetical protocols serve as a practical guide for researchers seeking to acquire and interpret their own data. A thorough understanding of the spectroscopic properties of **2-(Methylthio)benzo[d]oxazole** is fundamental for its further investigation and potential application in various scientific fields.

References

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Sources

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